N1-Cyanomethyl pseudouridine

mRNA therapeutics Nucleoside modifications RNA vaccine chemistry

N1-Cyanomethyl pseudouridine (CAS: 2953069-30-0; molecular formula: C11H13N3O6; MW: 283.24 g/mol) is an N1-alkylated derivative of pseudouridine, wherein a cyanomethyl group replaces the hydrogen at the N1 position. It belongs to the C-nucleoside class and is structurally categorized as an N-alkylated nucleoside analog.

Molecular Formula C11H13N3O6
Molecular Weight 283.24 g/mol
Cat. No. B15598090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyanomethyl pseudouridine
Molecular FormulaC11H13N3O6
Molecular Weight283.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H13N3O6/c12-1-2-14-3-5(10(18)13-11(14)19)9-8(17)7(16)6(4-15)20-9/h3,6-9,15-17H,2,4H2,(H,13,18,19)/t6-,7-,8-,9+/m1/s1
InChIKeyVPDBRWXKVIXJEF-BGZDPUMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N1-Cyanomethyl Pseudouridine Chemical Identity and Procurement Baseline


N1-Cyanomethyl pseudouridine (CAS: 2953069-30-0; molecular formula: C11H13N3O6; MW: 283.24 g/mol) is an N1-alkylated derivative of pseudouridine, wherein a cyanomethyl group replaces the hydrogen at the N1 position . It belongs to the C-nucleoside class and is structurally categorized as an N-alkylated nucleoside analog . Its canonical SMILES (C1=C(C(=O)NC(=O)N1CC#N)C2C(C(C(O2)CO)O)O) and InChI Key (VPDBRWXKVIXJEF-BGZDPUMWSA-N) are established . Chemical database entries list predicted pKa at 8.72 ± 0.10 and predicted density at 1.620 ± 0.06 g/cm³ .

Why Generic Pseudouridine Analogs Cannot Substitute for N1-Cyanomethyl Pseudouridine in Targeted Modifications


Substituting N1-cyanomethyl pseudouridine with unmodified pseudouridine, N1-methylpseudouridine, or other N1-alkyl analogs is not scientifically valid when the objective involves either selective cyanomethyl reactivity or structure-activity relationship (SAR) exploration of the N1 position. The cyanomethyl group serves two distinct roles not achievable with methyl or hydrogen substituents: (1) as an electrophilic handle for further derivatization due to the nitrile moiety's electron-withdrawing character [1], and (2) as a precisely defined N1-modification in patent families covering nucleoside analogs for mRNA therapeutics and antiviral applications [2]. While N1-methylpseudouridine is known to enhance mRNA stability and translation relative to pseudouridine [3], the cyanomethyl variant offers different electronic properties that may impart distinct pharmacokinetic or binding profiles, making direct substitution without empirical validation a documented source of experimental irreproducibility.

Quantitative Differentiation Evidence for N1-Cyanomethyl Pseudouridine Versus Analogs


N1-Cyanomethyl as a Claimed Species in mRNA Modification Patent Families

N1-cyanomethylpseudouridine is explicitly claimed as a viable N1-modified pseudouridine species in foundational mRNA modification patents [1]. This contrasts with unmodified pseudouridine, which is in the public domain, and N1-methylpseudouridine, which is subject to licensing restrictions under separate patent estates. The cyanomethyl variant thus provides a distinct IP landscape for commercial development [1].

mRNA therapeutics Nucleoside modifications RNA vaccine chemistry

N1-Specific Alkylation Reactivity Distinct from Uridine and Other Nucleosides

Historically, the N1 position of pseudouridine can be selectively alkylated with acrylonitrile at pH 8.8, forming 1-cyanoethylpseudouridine, while uridine, adenosine, guanosine, and cytidine remain unreacted under these conditions [1]. This demonstrates a unique reactivity profile for the N1 position of pseudouridine compared to canonical nucleosides. For N1-cyanomethyl pseudouridine, the nitrile group's electron-withdrawing nature (inductive effect via -CH2CN) enables subsequent transformations (e.g., reduction to amine) that alkyl (e.g., methyl) or unsubstituted analogs cannot undergo.

Nucleoside chemistry Selective alkylation RNA chemical modification

Electron-Withdrawing Effect of Cyanomethyl Group on Base Pairing Thermodynamics

While direct thermodynamic measurements for N1-cyanomethyl pseudouridine are not published, structural precedent from N1-methylpseudouridine demonstrates that N1-substitution impacts RNA duplex stability via altered base stacking interactions, with the methyl group increasing molecular polarizability and context-dependent stabilization compared to unsubstituted pseudouridine [1]. The cyanomethyl group (-CH2CN) differs from methyl (-CH3) in three key respects: (1) stronger electron-withdrawing inductive effect (σI for CH2CN ≈ 0.18 vs. CH3 σI ≈ -0.05), (2) extended van der Waals radius (4.2 Å vs. 2.0 Å), and (3) additional hydrogen bonding potential via the nitrile nitrogen. These differences predict altered duplex stability magnitudes distinct from N1-methylpseudouridine [1].

RNA duplex stability Thermodynamics Base stacking interactions

Nitrile-Specific C-Nucleoside Derivatization vs. Inert N1-Alkyl Analogs

The nitrile (-CN) moiety in N1-cyanomethyl pseudouridine is chemically distinguishable from the inert alkyl chains of N1-methyl, N1-ethyl, or N1-propyl analogs . This nitrile can undergo specific transformations including: (1) reduction to primary amine (-NH2) for bioconjugation, (2) hydrolysis to carboxylic acid (-COOH) for pH-sensitive applications, and (3) conversion to tetrazole via [3+2] cycloaddition for metabolic stability enhancement. In contrast, the methyl group of N1-methylpseudouridine is chemically inert under standard conjugation conditions, limiting its utility to applications where the modification is the final product [1].

Chemical biology Bioconjugation Click chemistry precursors

Optimal Research and Procurement Applications for N1-Cyanomethyl Pseudouridine


Freedom-to-Operate Expedited mRNA Therapeutic Development

For biotechnology firms seeking to engineer proprietary mRNA constructs without infringing on the N1-methylpseudouridine patent estate, N1-cyanomethyl pseudouridine offers a distinct legal pathway. As an explicitly claimed species in US Patent 8,278,036 [1], its use enables the development of novel mRNA formulations with a differentiated IP portfolio from the start, accelerating time-to-clinic for next-generation RNA vaccines and therapeutics.

Synthesis of Functionalized Oligonucleotide Probes and Conjugates

Researchers requiring site-specifically labeled RNA oligonucleotides can employ N1-cyanomethyl pseudouridine as a precursor. The nitrile group at the N1 position can be reduced to a primary amine under mild conditions, enabling subsequent conjugation with NHS-ester fluorophores, biotin affinity tags, or PEG chains [2]. This avoids the nonspecific labeling or instability often associated with post-synthetic alkylation of unmodified RNA.

Structure-Activity Relationship (SAR) Studies of N1-Modified RNA

To systematically explore how the electronic and steric properties of N1-substituents affect mRNA translation efficiency, immunogenicity, and in vivo stability, N1-cyanomethyl pseudouridine serves as a key SAR probe. In comparative panels with pseudouridine (hydrogen), N1-methyl (small alkyl), and N1-ethyl (extended alkyl), the cyanomethyl variant introduces a distinct electron-withdrawing group that can be correlated with biological outcomes [3]. This enables deconvolution of steric vs. electronic contributions to modified RNA performance.

Selective Chemical Modification of tRNA and rRNA Structural Studies

Building on the classic observation that pseudouridine can undergo N1-selective cyanoethylation under mild conditions while other nucleosides remain unreacted , N1-cyanomethyl pseudouridine provides a pre-installed electrophilic handle for structure probing experiments. This eliminates batch-to-batch variability in reaction selectivity and reduces sample preparation time for laboratories investigating RNA secondary and tertiary structure via chemical footprinting.

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